Methyl 3-amino-2-bromo-6-methoxybenzoate

Catalog No.
S14002224
CAS No.
M.F
C9H10BrNO3
M. Wt
260.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-2-bromo-6-methoxybenzoate

Product Name

Methyl 3-amino-2-bromo-6-methoxybenzoate

IUPAC Name

methyl 3-amino-2-bromo-6-methoxybenzoate

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(11)8(10)7(6)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

ZQJNEDMHKLWAJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Br)C(=O)OC

  • Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol.
  • Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine using reagents such as potassium permanganate or lithium aluminum hydride, respectively.
  • Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, which are often utilized in drug synthesis and material science.

The biological activity of methyl 3-amino-2-bromo-6-methoxybenzoate is attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds, while the bromine atom can engage in halogen bonding. These interactions may influence enzymatic pathways and receptor activities, potentially leading to various pharmacological effects. Research has indicated that compounds with similar structures can exhibit enzyme inhibition and protein binding capabilities, making them valuable in medicinal chemistry.

The synthesis of methyl 3-amino-2-bromo-6-methoxybenzoate typically involves the bromination of methyl 3-amino-6-methoxybenzoate. This reaction is performed using bromine or N-bromosuccinimide in solvents such as acetic acid or chloroform under controlled temperatures to ensure selective bromination at the desired position on the benzene ring. Following synthesis, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity .

Methyl 3-amino-2-bromo-6-methoxybenzoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Organic Synthesis: The compound is used as a building block for more complex organic molecules.
  • Research: It is utilized in studies related to enzyme inhibition and molecular interactions, aiding in the development of new therapeutic agents.

Studies on methyl 3-amino-2-bromo-6-methoxybenzoate have focused on its interactions with various biological targets. The amino group facilitates hydrogen bonding with proteins, while the bromine atom's halogen bonding capability enhances its reactivity with nucleophiles. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with methyl 3-amino-2-bromo-6-methoxybenzoate:

  • Methyl 6-amino-2-bromo-3-methoxybenzoate
  • Methyl 2-amino-3-methoxybenzoate
  • Methyl 2-amino-6-bromobenzoate
  • Methyl 2-amino-5-bromo-4-methoxybenzoate

Uniqueness

Methyl 3-amino-2-bromo-6-methoxybenzoate stands out due to the specific arrangement of its substituents on the benzene ring. This unique positioning results in distinct chemical properties and reactivity compared to its analogs. The presence of both an amino group and a bromine atom allows for versatile chemical modifications, making it particularly valuable for diverse applications in organic synthesis and medicinal chemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.98441 g/mol

Monoisotopic Mass

258.98441 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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